molecular formula C44H68O20 B159457 Obetrioside B CAS No. 128533-42-6

Obetrioside B

Cat. No. B159457
CAS RN: 128533-42-6
M. Wt: 917 g/mol
InChI Key: FZTDHVZBLFCCKK-JRINNRIJSA-N
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Description

Obetrioside B is a natural compound that belongs to the iridoid glycoside family, which is found in many plants. It has recently gained attention in the scientific community due to its potential therapeutic properties. This compound has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.

Scientific Research Applications

Evidence

  • Metabolic Impact : Obetrioside B may influence metabolic processes. For instance, studies have explored compounds like nicotinamide riboside and quercetin for their effects on metabolic syndrome, obesity, and related metabolic disorders, which could provide insights into similar roles this compound might play (Dollerup et al., 2018); (Rivera et al., 2008).

  • Insulin Sensitivity and Diabetes : Investigations into compounds such as d-chiro-inositol suggest potential effects on insulin sensitivity and glucose control, which could be areas of application for this compound research (Maurizi et al., 2017).

  • Effects on Obesity and Body Composition : Some studies have examined how certain compounds affect body composition and obesity, offering a framework for understanding how this compound might be used in these contexts (Shi et al., 2019).

  • Genetic Studies and BMI : Research on the genetic basis of obesity and body mass index (BMI) could be relevant to understanding the broader implications of this compound in genetic studies and its potential effects on BMI (Locke et al., 2015).

  • Cardiometabolic Risk Factors : Studies exploring the effects of compounds like nicotinamide riboside on cardiometabolic risk factors in diet-induced obesity scenarios may offer insights into similar applications for this compound (de Castro et al., 2020).

properties

CAS RN

128533-42-6

Molecular Formula

C44H68O20

Molecular Weight

917 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,3R,4R,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C44H68O20/c1-18-37(64-40-35(53)33(51)31(49)27(63-40)17-58-39-34(52)32(50)30(48)26(15-45)62-39)38(56-5)36(54)41(59-18)61-22-8-10-42(3)21(13-22)6-7-24-23(42)9-11-43(4)29(20-12-28(47)57-16-20)25(60-19(2)46)14-44(24,43)55/h12,18,21-27,29-41,45,48-55H,6-11,13-17H2,1-5H3/t18-,21-,22+,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38-,39-,40+,41+,42+,43-,44+/m1/s1

InChI Key

FZTDHVZBLFCCKK-JRINNRIJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Origin of Product

United States

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